molecular formula C14H16N2O4 B6345109 3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264041-11-3

3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No.: B6345109
CAS No.: 1264041-11-3
M. Wt: 276.29 g/mol
InChI Key: LCKAWJQZBURCPA-UHFFFAOYSA-N
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Description

3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a high-purity, research-use-only chemical reagent belonging to the dihydropyrazole (pyrazoline) class of heterocyclic compounds. This molecule features a five-membered ring with two adjacent nitrogen atoms, which serves as a critical pharmacophore in medicinal chemistry . The presence of both an ethoxycarbonyl ester and a carboxylic acid functional group on the pyrazoline core makes it a versatile chiral building block or intermediate for the synthesis of more complex bioactive molecules and DNA-encoded libraries . Pyrazoline derivatives are extensively investigated for their wide spectrum of biological activities. This specific compound is of particular interest for research programs focused on developing new therapeutic agents, with potential applications in anti-inflammatory , anticancer , antimicrobial , and central nervous system (CNS) drug discovery . The structural motif is found in compounds that act as cannabinoid CB1 receptor antagonists, which have been studied for their potential in treating metabolic and neurological conditions . Furthermore, its utility extends to serving as a synthetic precursor for novel heterocyclic amino acid building blocks in peptide-mimetic and drug discovery research . Applications/Sample Areas of Research: • Pharmaceutical Research & Development (e.g., as a synthetic intermediate for bioactive molecules) • Medicinal Chemistry (e.g., structure-activity relationship (SAR) studies of pyrazoline scaffolds) • Biochemistry (e.g., exploration of mechanisms of action for anti-inflammatory or anticancer effects) Important Notice: This product is intended for research purposes by qualified laboratory professionals only. It is explicitly not intended for diagnostic, therapeutic, or any human or veterinary use, and must not be incorporated into foods, drugs, cosmetics, or household products.

Properties

IUPAC Name

5-ethoxycarbonyl-2-(2-methylphenyl)-3,4-dihydropyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-3-20-14(19)10-8-12(13(17)18)16(15-10)11-7-5-4-6-9(11)2/h4-7,12H,3,8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKAWJQZBURCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Pyrazole Ring Formation

The synthesis begins with the formation of the 4,5-dihydro-1H-pyrazole core. A cyclocondensation reaction between α,β-unsaturated nitriles and hydrazine derivatives is commonly employed. For example, 3-aminocrotononitrile reacts with hydrazine hydrate under reflux (60–90°C, 8–24 hours) to yield 3-amino-5-methylpyrazole. Adapting this approach for the target compound, ethyl 3-aminocrotonate could serve as the starting material, reacting with hydrazine hydrate to form the dihydropyrazole ring with an ethoxycarbonyl substituent.

The reaction mechanism involves nucleophilic attack by hydrazine on the nitrile group, followed by cyclization and tautomerization. Optimal yields (75–80%) are achieved at 80°C with a 1:1 molar ratio of nitrile to hydrazine hydrate.

Oxidation of Methyl Substituents

The introduction of the carboxylic acid group at the pyrazole C5 position requires oxidation of a methyl substituent. In analogous syntheses, 3-methyl-5-bromopyrazole is oxidized using potassium permanganate (KMnO₄) in dilute hydrochloric acid (0.1–0.2 M) at 50–70°C. For the target compound, oxidation of a 3-methyl group would proceed similarly:

3-methylpyrazole derivative+KMnO4HCl, 60–70°Cpyrazole-5-carboxylic acid\text{3-methylpyrazole derivative} + \text{KMnO}_4 \xrightarrow{\text{HCl, 60–70°C}} \text{pyrazole-5-carboxylic acid}

Yields for this step range from 76% to 85%, depending on reaction time (20–40 minutes) and KMnO₄ stoichiometry (0.5–1.0 g per gram of substrate). Excess oxidant must be avoided to prevent over-oxidation.

Esterification and Aryl Group Introduction

The final step involves introducing the 2-methylphenyl group via a nucleophilic aromatic substitution or condensation reaction. A representative method condenses 5-bromo-1H-3-pyrazolecarboxylic acid with 2,3-dichloropyridine in ethanol using potassium carbonate as a base. For the target compound, 2-methylphenylboronic acid or a halogenated derivative (e.g., 2-methylbromobenzene) could replace dichloropyridine.

Reaction conditions include:

  • Solvent: Ethanol or dimethylformamide (DMF)

  • Base: K₂CO₃ (2–3 equivalents)

  • Temperature: Reflux (70–80°C)

  • Time: 18–24 hours

Yields for analogous condensations range from 70% to 75%, with higher equivalents of aryl halide (1.2 eq) improving efficiency.

Optimization of Reaction Conditions

Temperature and Time Dependence

Data from patent CN104844567A reveal that oxidation and condensation steps are highly temperature-sensitive (Table 1).

Table 1: Impact of Temperature on Reaction Yields

StepTemperature (°C)Time (h)Yield (%)
Oxidation503076
Oxidation703085
Condensation701875
Condensation802470

Higher oxidation temperatures (70°C) enhance reaction rates and yields, while prolonged condensation times (>20 hours) may lead to side reactions, reducing efficiency.

Reagent Stoichiometry

The molar ratio of pyrazolecarboxylic acid to aryl halide significantly affects condensation yields. A 1:1.2 ratio of acid to 2-methylbromobenzene in ethanol with 3 equivalents of K₂CO₃ achieves 75% yield, whereas a 1:1 ratio yields only 70%. Excess base (K₂CO₃) ensures deprotonation of the carboxylic acid, facilitating nucleophilic attack.

Analytical Characterization

Purity and Yield Optimization

Chromatographic purification (silica gel, ethyl acetate/hexane) is critical for isolating the target compound. Recrystallization from ethanol/water mixtures improves purity to >95% .

Chemical Reactions Analysis

Types of Reactions

3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxycarbonyl or methylphenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic reagents such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce dihydropyrazole derivatives.

Scientific Research Applications

3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydropyrazole derivatives exhibit diverse pharmacological and material science applications, with structural variations significantly influencing their properties. Below is a comparative analysis of 3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid and related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Solubility/Stability Insights Reported Bioactivity/Applications Source/Reference
This compound 2-Methylphenyl, ethoxycarbonyl, carboxylic acid ~307.3 g/mol Moderate solubility in polar solvents; stable under refrigeration Potential anti-inflammatory/antioxidant (inferred from analogs)
3-(4-Bromophenyl)-1-carbamothioylhydrazinyl analog 4-Bromophenyl, thiosemicarbazide groups ~428.3 g/mol Lower solubility due to bromine; crystallizes in P21/c space group Antimicrobial (hypothesized from thiosemicarbazide moiety)
3-(1-Ethyl-3-methylpyrazol-4-yl)-4,5-dihydroisoxazole-5-carboxamide Ethyl-methylpyrazole, isoxazole ~352.4 g/mol High thermal stability; lipophilic Enzyme inhibition (e.g., COX-2)
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Diphenyl, methyl, carboxylic acid ~280.3 g/mol Poor aqueous solubility; recrystallizes from methanol Antioxidant (DPPH radical scavenging)
1-(4-Methoxyphenyl)-3-ethoxycarbonyl analog 4-Methoxyphenyl, ethoxycarbonyl ~323.3 g/mol Enhanced solubility due to methoxy Photophysical applications (e.g., OLEDs)

Key Comparative Insights

Thiosemicarbazide-containing analogs (e.g., ) exhibit enhanced antimicrobial activity due to metal-chelating properties, whereas the ethoxycarbonyl group in the target compound may favor anti-inflammatory pathways .

Physicochemical Properties :

  • Bromine substitution (e.g., 4-bromophenyl analogs) increases molecular weight and lipophilicity but reduces aqueous solubility .
  • Methoxy groups (e.g., 4-methoxyphenyl derivatives) improve solubility via polar interactions, making them more suitable for drug formulation .

Synthetic Methodologies :

  • The target compound is synthesized via cyclocondensation of acylpyruvic acids and substituted hydrazines, similar to methods described for 5-methyl-1,3-diphenylpyrazole-4-carboxylic acid .
  • Thiosemicarbazide derivatives require stoichiometric excess of hydrazine precursors (e.g., 1:2 ratio in ) .

Crystallographic Data :

  • Single-crystal X-ray analysis (e.g., CCDC 2310650 in ) confirms the racemic nature and centrosymmetric packing of brominated analogs, whereas the target compound’s crystal structure remains unreported but is inferred to adopt similar dihydropyrazole conformations .

Biological Activity

3-(Ethoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. The compound's structure, characterized by an ethoxycarbonyl group and a methylphenyl moiety, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C13H14N2O4
  • Molecular Weight : 250.26 g/mol
  • CAS Number : 1264041-11-3

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Pyrazole Ring : A hydrazine derivative condenses with an α,β-unsaturated carbonyl compound.
  • Esterification : The carboxylic acid group reacts with ethanol in the presence of an acid catalyst to introduce the ethoxycarbonyl group.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. The presence of specific functional groups in this compound may enhance its ability to inhibit cancer cell proliferation. For instance:

  • Mechanism : The compound may inhibit key enzymes involved in cancer cell metabolism or induce apoptosis in malignant cells.
  • Case Study : A study demonstrated that similar pyrazole compounds exhibited cytotoxicity against various cancer cell lines, suggesting that this compound could have analogous effects .

Anti-inflammatory Activity

The compound has shown potential as an anti-inflammatory agent:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (NOS) and cyclooxygenase (COX).
  • Research Findings : In vitro studies indicated that pyrazole derivatives can reduce inflammation markers in macrophage cell lines .

Antibacterial and Antifungal Activity

Pyrazole derivatives are also noted for their antimicrobial properties:

  • Mechanism : They may disrupt bacterial cell membranes or interfere with metabolic pathways.
  • Case Study : Compounds structurally similar to this compound have shown activity against various bacterial strains and fungi .

Structure-Activity Relationship (SAR)

The biological activity of pyrazole compounds is often linked to their molecular structure. Key findings include:

  • Substituents : The presence of electron-withdrawing groups enhances anticancer activity.
  • Ring Modifications : Variations in the pyrazole ring can significantly alter biological efficacy.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other similar compounds:

Compound NameAntitumor ActivityAnti-inflammatory ActivityAntimicrobial Activity
This compoundModerateHighModerate
3-(Methoxycarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazoleHighModerateLow
3-(Chlorocarbonyl)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazoleVery HighHighHigh

Q & A

Q. How do solvent effects modulate the compound’s electrochemical behavior in voltammetry studies?

  • Methodological Answer : Cyclic voltammetry in aprotic solvents (acetonitrile) reveals reversible oxidation of the pyrazole ring (–1.5 to –2.0 V vs. Ag/AgCl). Proton donors (e.g., water) shift peaks due to H-bonding with the carboxylic acid group. Diffusion coefficients are calculated via Randles-Sevcik equation .

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